molecular formula C2H2ClN3S B127521 5-Chloro-1,3,4-thiadiazol-2-amine CAS No. 37566-40-8

5-Chloro-1,3,4-thiadiazol-2-amine

Cat. No.: B127521
CAS No.: 37566-40-8
M. Wt: 135.58 g/mol
InChI Key: OPGJORQBYBKWNH-UHFFFAOYSA-N
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Description

5-Chloro-1,3,4-thiadiazol-2-amine: is an organic compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of a chlorine atom at the 5-position and an amino group at the 2-position makes this compound particularly interesting for various chemical and biological applications .

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Relevant Papers Several papers were retrieved during the search, but specific details about their content were not provided in the search results .

Mechanism of Action

Target of Action

The primary target of 5-Chloro-1,3,4-thiadiazol-2-amine is human carbonic anhydrase . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

This compound interacts with its target, human carbonic anhydrase, by binding to the enzyme’s active sites . This interaction inhibits the enzyme’s activity, leading to a decrease in the conversion rate of carbon dioxide to bicarbonate and protons .

Biochemical Pathways

The inhibition of carbonic anhydrase by this compound affects several biochemical pathways. One of the most significant is the interleukin-6 (IL-6)/JAK/STAT3 pathway . This pathway is involved in cellular responses to cytokines and growth factors and plays a crucial role in the immune response, inflammation, and hematopoiesis .

Pharmacokinetics

The compound’s solubility in dmso and methanol suggests that it may have good bioavailability.

Result of Action

The inhibition of the IL-6/JAK/STAT3 pathway by this compound can lead to various molecular and cellular effects. For instance, it can inhibit the proliferation of cancer cells . It can also induce cell cycle arrest and apoptosis in cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound should be stored under an inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability . Furthermore, the compound’s efficacy can be affected by the pH of the environment, as this can influence the compound’s solubility and therefore its bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,3,4-thiadiazol-2-amine typically involves the reaction of thiosemicarbazide with phosphoryl chloride. The reaction is carried out under reflux conditions, usually at temperatures ranging from 65 to 75°C for about 30 to 45 minutes . The reaction mixture is then quenched with ice-cold water, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by column chromatography using a solvent system like hexane and ethyl acetate .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for extraction and purification can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted thiadiazoles.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols.

Comparison with Similar Compounds

Uniqueness: The presence of the chlorine atom at the 5-position in 5-Chloro-1,3,4-thiadiazol-2-amine enhances its reactivity and allows for a broader range of chemical modifications compared to its analogs .

Properties

IUPAC Name

5-chloro-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClN3S/c3-1-5-6-2(4)7-1/h(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGJORQBYBKWNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30310745
Record name 5-chloro-1,3,4-thiadiazol-2-amine
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Molecular Weight

135.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37566-40-8
Record name 5-Chloro-1,3,4-thiadiazol-2-amine
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Record name NSC 231514
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Record name 37566-40-8
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Record name 5-chloro-1,3,4-thiadiazol-2-amine
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Record name 5-Chloro-1,3,4-thiadiazol-2-amine
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